4-Methyl-3-penten-2-ol
CAS No.: 4325-82-0
Cat. No.: VC3701597
Molecular Formula: C6H12O
Molecular Weight: 100.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4325-82-0 |
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Molecular Formula | C6H12O |
Molecular Weight | 100.16 g/mol |
IUPAC Name | 4-methylpent-3-en-2-ol |
Standard InChI | InChI=1S/C6H12O/c1-5(2)4-6(3)7/h4,6-7H,1-3H3 |
Standard InChI Key | SAOXPNBHKSWHGW-UHFFFAOYSA-N |
SMILES | CC(C=C(C)C)O |
Canonical SMILES | CC(C=C(C)C)O |
Introduction
Chemical Identity and Structure
4-Methyl-3-penten-2-ol, also identified as 3-Penten-2-ol, 4-methyl- in some nomenclature systems, is an unsaturated alcohol with the molecular formula C₆H₁₂O and a molecular weight of 100.1589 g/mol . The compound is registered with the Chemical Abstracts Service (CAS) under registry number 4325-82-0 .
The chemical structure features a carbon backbone with a double bond between carbon atoms and a hydroxyl group, creating its characteristic properties. Its IUPAC Standard InChI representation is InChI=1S/C6H12O/c1-5(2)4-6(3)7/h4,6-7H,1-3H3, which provides a standardized way to represent its molecular structure .
The structural arrangement can be visualized as a branched carbon chain with a methyl group substitution and an alcohol functional group, conferring its distinctive chemical and physical characteristics. This specific arrangement contributes to its reactivity profile and potential applications.
Physical and Spectroscopic Properties
Physical Characteristics
As an unsaturated alcohol with six carbon atoms, 4-Methyl-3-penten-2-ol exhibits physical properties typical of this class of compounds. Based on structurally similar compounds, it is likely to present as a colorless to pale yellow liquid at standard temperature and pressure, with a characteristic odor that may have fruity or floral notes typical of many unsaturated alcohols.
The presence of the hydroxyl group confers some degree of polarity to the molecule, while the hydrocarbon chain and double bond contribute to lipophilic properties. This dual nature affects its solubility characteristics, making it partially soluble in water and readily soluble in organic solvents.
Spectroscopic Data
The National Institute of Standards and Technology (NIST) has compiled comprehensive spectroscopic data for 4-Methyl-3-penten-2-ol, which serves as critical reference information for analytical chemists and researchers working with this compound.
Mass Spectrum
The electron ionization mass spectrum of 4-Methyl-3-penten-2-ol provides a distinctive fragmentation pattern that allows for its identification and differentiation from structurally similar compounds . This spectroscopic fingerprint is valuable for analytical purposes in both research and quality control contexts. The mass spectrum data was compiled by the NIST Mass Spectrometry Data Center .
Infrared Spectrum
The gas-phase infrared spectrum of 4-Methyl-3-penten-2-ol, available through the NIST WebBook, provides information about the functional groups present in the molecule . This spectral data would typically exhibit characteristic absorption bands for:
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O-H stretching vibrations (typically broad band around 3200-3600 cm⁻¹)
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C=C stretching vibrations (typically around 1600-1680 cm⁻¹)
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C-O stretching vibrations (typically around 1050-1150 cm⁻¹)
This spectroscopic information is essential for structural confirmation and purity analysis of the compound.
Chemical Reactivity and Behavior
Functional Group Reactivity
4-Methyl-3-penten-2-ol possesses two reactive functional groups that define its chemical behavior: the hydroxyl group and the carbon-carbon double bond. This dual functionality gives the compound versatility in chemical reactions:
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The hydroxyl group participates in typical alcohol reactions:
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Dehydration reactions to form alkenes
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Oxidation to form corresponding carbonyl compounds
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Esterification with carboxylic acids
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Etherification with appropriate reagents
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The carbon-carbon double bond undergoes characteristic alkene reactions:
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Addition reactions (hydrogenation, halogenation)
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Epoxidation
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Hydroxylation
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Various cycloaddition reactions
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The presence of both functional groups creates opportunities for selective reactions targeting either functionality, making the compound valuable in synthetic organic chemistry.
Comparison with Related Compounds
The structural relationship between 4-Methyl-3-penten-2-ol and its ketone analog, 4-Methyl-3-penten-2-one (mesityl oxide), is noteworthy. The key difference is the oxidation state of the carbon bearing the oxygen atom.
Property | 4-Methyl-3-penten-2-ol | 4-Methyl-3-penten-2-one |
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Formula | C₆H₁₂O | C₆H₁₀O |
Molecular Weight | 100.1589 | 98.1430 |
Functional Group | Alcohol (-OH) | Ketone (C=O) |
CAS Number | 4325-82-0 | 141-79-7 |
Reactivity | Reactions of alcohols and alkenes | Reactions of ketones and alkenes |
This comparison illustrates the impact of functional group differences on molecular properties and reactivity patterns, which is fundamental to understanding structure-activity relationships in organic chemistry .
Applications and Uses
Industrial Applications
The unique structure of 4-Methyl-3-penten-2-ol makes it potentially valuable in various industrial contexts. While the search results don't provide explicit industrial applications for this specific compound, structurally similar unsaturated alcohols are commonly used in:
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Fragrance and flavor industries as aroma compounds or precursors
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Chemical synthesis as building blocks for more complex molecules
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Polymer chemistry as functional monomers or modifiers
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Pharmaceutical intermediate synthesis
The bifunctional nature of the molecule (containing both hydroxyl and alkene groups) provides diverse reaction pathways that can be exploited for different industrial processes and product development.
Research Applications
In research contexts, compounds like 4-Methyl-3-penten-2-ol serve as valuable model systems for studying:
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Selective reaction methodologies
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Stereoselective synthesis approaches
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Structure-activity relationships
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Reaction mechanism investigations
The compound's well-defined structure makes it useful for fundamental studies in organic chemistry and potentially for developing new synthetic methodologies targeting specific functional group transformations.
Synthesis and Production Methods
Synthetic Routes
Several synthetic approaches can be employed to produce 4-Methyl-3-penten-2-ol:
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Reduction of the corresponding ketone (4-Methyl-3-penten-2-one) using appropriate reducing agents such as sodium borohydride or lithium aluminum hydride
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Grignard reaction using appropriate organometallic reagents with aldehydes followed by suitable workup procedures
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Addition-elimination sequences involving carbonyl compounds and organometallic reagents, followed by introduction of the double bond
Each synthetic route offers different advantages in terms of yield, stereoselectivity, and scalability, allowing chemists to select the most appropriate method based on specific requirements and available resources.
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